molecular formula C20H16ClN5O2S B2795888 7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872695-77-7

7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2795888
M. Wt: 425.89
InChI Key: QOASZHBEJLBSNG-UHFFFAOYSA-N
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Description

The compound “7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a pyridine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrimidine derivatives can undergo a variety of reactions, including nucleophilic additions and substitutions .

Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

The use of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, has been highlighted for the synthesis of pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The review covers synthetic pathways employed for the development of substituted pyrimidines through a one-pot multicomponent reaction, emphasizing the application of these catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a structure related to the chemical , showcasing its relevance in the development of lead molecules (Parmar, Vala, & Patel, 2023).

Synthetic Pathways and Biological Significance

Pyrimidine derivatives, recognized for their broad biological and medicinal applications, serve as exquisite sensing materials in addition to their other roles. The review discusses various pyrimidine-based optical sensors, indicating the chemical's potential for use in sensing applications due to its pyrimidine core. This highlights the importance of pyrimidine derivatives in creating materials for bio-sensing and other related applications (Jindal & Kaur, 2021).

Functionalized Pyrimidines for Optoelectronic Materials

Quinazolines and pyrimidines are utilized extensively in the synthesis of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This application underscores the versatility of pyrimidine derivatives, including the compound , in the field of optoelectronics and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Comprehensive Review on Medicinal Applications

A review on pyrimidine analogs emphasizes their versatility and broad-spectrum activities, including anticancer, anti-HIV, antifungal, and antibacterial properties. This comprehensive insight into clinically approved pyrimidine-containing drugs and recent reports on the activities of pyrimidine analogs highlights the molecule's significant potential in the discovery of newer drugs across various therapeutic areas (JeelanBasha & Goudgaon, 2021).

Future Directions

Future research on this compound could involve exploring its potential pharmacological effects, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

7-(2-chlorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-25-17-15(19(27)26(2)20(25)28)18(29-11-12-7-5-6-10-22-12)24-16(23-17)13-8-3-4-9-14(13)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOASZHBEJLBSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC4=CC=CC=N4)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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